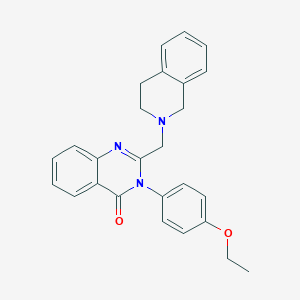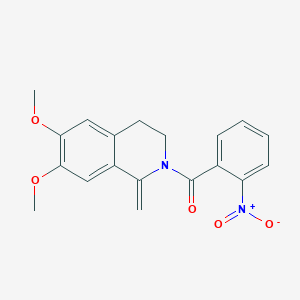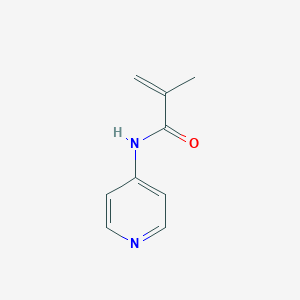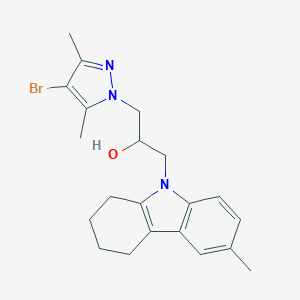
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinazolinone compounds and has been studied for its various biological activities.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone in lab experiments is its potential therapeutic properties. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
Synthesis Methods
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone involves the reaction between 4-ethoxybenzaldehyde and 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)aniline in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
Molecular Formula |
C26H25N3O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(4-ethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H25N3O2/c1-2-31-22-13-11-21(12-14-22)29-25(27-24-10-6-5-9-23(24)26(29)30)18-28-16-15-19-7-3-4-8-20(19)17-28/h3-14H,2,15-18H2,1H3 |
InChI Key |
MCJKLGREAFJKGD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN4CCC5=CC=CC=C5C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)
![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)


![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)

![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)
